molecular formula C6H10N2O B138026 2-Propyl-1H-imidazol-4(5H)-one CAS No. 158365-96-9

2-Propyl-1H-imidazol-4(5H)-one

Cat. No. B138026
Key on ui cas rn: 158365-96-9
M. Wt: 126.16 g/mol
InChI Key: BDSFPJPUFHGKLX-UHFFFAOYSA-N
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Patent
US05442075

Procedure details

N,N-dimethylformamide (7.04 g, 96.3 mmol) was added to a mixture of 2-n-propyl-3,5-dihydroimidazol-4-one (4.49 g, 35.6 mmol) and POCl3 (14.76 g, 96.3 mmol) in chlorobenzene (40 ml) at 100° C. The mixture was heated for 2 hours at 100° C., cooled and poured on 40 g of ice. The mixture was adjusted to pH 1 by the addition of 30 percent sodium hydroxide solution (22.5 ml) and the phases were separated. The aqueous phase was extracted twice with 40 ml of ethyl acetate each and the combined organic phases were washed with water (20 ml) and filtered on silica gel. After removal of the solvent from the filtrate, 2.79 g of a light brown solid was obtained. Recrystallization from ethyl acetate/petroleum ether yielded the title compound (2.04 g, 33 percent). The product had a melting point of 133.3° to 137.5° C. Other data concerning the product was:
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step One
Name
Quantity
14.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].[CH2:6]([C:9]1[NH:13][C:12](=O)[CH2:11][N:10]=1)[CH2:7][CH3:8].O=P(Cl)(Cl)[Cl:17].[OH-].[Na+]>ClC1C=CC=CC=1>[CH2:6]([C:9]1[NH:13][C:12]([Cl:17])=[C:11]([CH:3]=[O:4])[N:10]=1)[CH2:7][CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
7.04 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4.49 g
Type
reactant
Smiles
C(CC)C1=NCC(N1)=O
Name
Quantity
14.76 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
ice
Quantity
40 g
Type
reactant
Smiles
Step Three
Name
Quantity
22.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with 40 ml of ethyl acetate each and the combined organic phases
WASH
Type
WASH
Details
were washed with water (20 ml)
FILTRATION
Type
FILTRATION
Details
filtered on silica gel
CUSTOM
Type
CUSTOM
Details
After removal of the solvent from the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1NC(=C(N1)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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